molecular formula C16H18N8OS B13353900 N-[2-(2-pyrimidinylamino)ethyl]-2-(1H-tetraazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

N-[2-(2-pyrimidinylamino)ethyl]-2-(1H-tetraazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B13353900
M. Wt: 370.4 g/mol
InChI Key: IUAWNFOCTKWTLB-UHFFFAOYSA-N
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Description

N-[2-(2-pyrimidinylamino)ethyl]-2-(1H-tetraazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a pyrimidinylamino group, a tetraazolyl group, and a benzothiophene core. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-pyrimidinylamino)ethyl]-2-(1H-tetraazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multi-step organic reactions One common approach is to start with the benzothiophene core, which can be synthesized through cyclization reactions involving sulfur-containing precursorsThe pyrimidinylamino group is often introduced via nucleophilic substitution reactions, where a pyrimidine derivative reacts with an appropriate amine .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-pyrimidinylamino)ethyl]-2-(1H-tetraazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts such as palladium or copper .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions might yield hydroxylated or carboxylated derivatives, while substitution reactions could introduce new functional groups like alkyl, aryl, or halogen substituents .

Scientific Research Applications

N-[2-(2-pyrimidinylamino)ethyl]-2-(1H-tetraazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(2-pyrimidinylamino)ethyl]-2-(1H-tetraazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules .

Comparison with Similar Compounds

Properties

Molecular Formula

C16H18N8OS

Molecular Weight

370.4 g/mol

IUPAC Name

N-[2-(pyrimidin-2-ylamino)ethyl]-2-(tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C16H18N8OS/c25-14(17-8-9-20-16-18-6-3-7-19-16)13-11-4-1-2-5-12(11)26-15(13)24-10-21-22-23-24/h3,6-7,10H,1-2,4-5,8-9H2,(H,17,25)(H,18,19,20)

InChI Key

IUAWNFOCTKWTLB-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)N3C=NN=N3)C(=O)NCCNC4=NC=CC=N4

Origin of Product

United States

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